3-(6-Methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-4-yl)propanoic acid
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Overview
Description
3-(6-Methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-4-yl)propanoic acid is a useful research compound. Its molecular formula is C14H21N3O4S and its molecular weight is 327.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Novel Pyrimidine Derivatives Synthesis : A study detailed the one-pot chemoselective synthesis of novel pyrrole-substituted pyrido[2,3-d]pyrimidines, highlighting the efficiency of specific nanocatalysts in these reactions (Jahanshahi et al., 2018).
- Heterocyclic Derivative Synthesis : Research on the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives explored simple and efficient methods, emphasizing the versatility of the pyrimidine nucleus in synthesizing compounds with diverse biological activities (Bassyouni & Fathalla, 2013).
Biological and Pharmacological Applications
- Antiproliferative Activity : A research on the antiproliferative effect of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against various human cancer cell lines suggested potential anticancer properties for specific compounds (Mallesha et al., 2012).
- Anti-angiogenic and DNA Cleavage Studies : Another study synthesized novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives and evaluated their efficacy in inhibiting angiogenesis and DNA cleavage, suggesting their potential as anticancer agents (Kambappa et al., 2017).
Mechanism of Action
Target of Action
Pyrimidine derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that pyrimidine derivatives interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
Pyrimidine derivatives are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the wide range of biological activities associated with pyrimidine derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Properties
IUPAC Name |
3-[6-methyl-2-(1-methylsulfonylpiperidin-4-yl)pyrimidin-4-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-10-9-12(3-4-13(18)19)16-14(15-10)11-5-7-17(8-6-11)22(2,20)21/h9,11H,3-8H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQDEVXXUWSBQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCN(CC2)S(=O)(=O)C)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.